1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile, also known as CCT251545, is a small molecule inhibitor that has been developed for potential use in cancer treatment. This compound has been shown to have a strong inhibitory effect on the growth of cancer cells, making it a promising candidate for further research.
Wirkmechanismus
1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile acts as an inhibitor of the protein kinase CK2, which plays a key role in cell proliferation and survival. By inhibiting CK2, this compound disrupts the signaling pathways that promote cancer cell growth and survival, leading to a decrease in cancer cell proliferation and an increase in apoptosis.
Biochemical and physiological effects:
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain bacteria, suggesting that it may have potential as an antibacterial agent. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, this compound has been shown to have a strong inhibitory effect on cancer cell growth, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is that it may have off-target effects on other proteins, which could complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile. One area of interest is the development of more potent and selective inhibitors of CK2, which could have even greater efficacy in cancer treatment. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical trials. Finally, research is needed to explore the potential use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its efficacy.
Synthesemethoden
The synthesis of 1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile involves a multi-step process that begins with the reaction of 2-chloropyridine-4-carbaldehyde with malononitrile to form a pyridine intermediate. This intermediate is then reacted with hydrazine hydrate to form a triazole intermediate, which is then reacted with acetic anhydride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile has been extensively studied for its potential use in cancer treatment. It has been shown to have a strong inhibitory effect on the growth of cancer cells, particularly in breast cancer and lung cancer cell lines. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
1-[(2-chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5/c10-8-3-7(1-2-12-8)5-15-6-13-9(4-11)14-15/h1-3,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPGJNTXIMVUGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN2C=NC(=N2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.